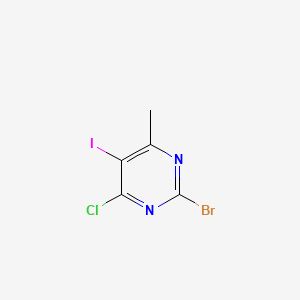

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-5-iodo-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClIN2/c1-2-3(8)4(7)10-5(6)9-2/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEAGEORVHYFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Br)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClIN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Chloro 5 Iodo 6 Methylpyrimidine and Analogues

De Novo Synthetic Routes to Polysubstituted Pyrimidines

De novo synthesis involves the construction of the pyrimidine (B1678525) ring from acyclic precursors. This approach is highly valuable as it allows for the incorporation of desired substituents at specific positions from the outset, often dictating the final substitution pattern of the target molecule.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. acs.orgbohrium.com These reactions are particularly attractive for creating diverse libraries of complex molecules like polysubstituted pyrimidines from simple, readily available starting materials. acs.orgbohrium.com

A prominent strategy involves the [3+3] annulation of amidines with saturated ketones, often mediated by a copper catalyst, to form the pyrimidine ring. organic-chemistry.org Another versatile approach is the iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohol molecules. acs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, offering high regioselectivity for assembling unsymmetrically substituted pyrimidines. acs.orgorganic-chemistry.org Zinc chloride (ZnCl₂) has also been employed as a catalyst in a three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines in a single step. organic-chemistry.org

The table below summarizes various catalytic systems used in multi-component reactions for pyrimidine synthesis.

| Catalyst System | Reactant Types | Key Features |

| Iridium-Pincer Complex | Amidines, Alcohols | High regioselectivity; sustainable approach liberating H₂ and H₂O. acs.orgbohrium.com |

| Copper (Cu) | Amidines, Saturated Ketones | Efficient [3+3] annulation via oxidative dehydrogenation. organic-chemistry.org |

| Zinc Chloride (ZnCl₂) | Enamines, Orthoformates, Ammonium Acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| Iron (II) Complex | Ketones/Aldehydes, Amidines | Operationally simple and regioselective. organic-chemistry.org |

These MCRs offer a convergent and atom-economical pathway to highly functionalized pyrimidine cores, which can then undergo further modifications.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia (B1221849), to form a ring. The most classical method for synthesizing the pyrimidine core is the cyclocondensation between an amidine, guanidine, or thiourea (B124793) derivative and a 1,3-dicarbonyl compound like a 1,3-diketone or 1,3-diester. researchgate.net

To directly synthesize halogenated pyrimidines, halogenated building blocks can be used. For instance, a one-step reaction between 2-bromomalonaldehyde (B19672) and an appropriate amidine compound can directly yield 5-bromo-2-substituted pyrimidines. google.com This approach introduces the first halogen substituent at a defined position during the ring-forming step. Similarly, polyfunctionalized pyrimidines can be prepared through the condensation of acetal-substituted β-diketones with amidines. researchgate.net

Furthermore, three-component cyclocondensation reactions have been developed to create complex fused pyrimidine systems. For example, 3-aminotriazole, various aldehydes, and a ketene (B1206846) N,S-acetal can be condensed to form novel triazolo[1,5-a]pyrimidine scaffolds. nih.gov Such strategies, while not directly forming the target compound, establish the foundational pyrimidine ring that can be subjected to subsequent halogenation steps.

Halogenation Strategies for Specific Pyrimidine Positions

The introduction of halogen atoms onto the pyrimidine ring is a critical step in the synthesis of 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (B6213800). The electron-deficient nature of the pyrimidine ring influences the regioselectivity of these reactions.

Achieving regioselective halogenation on an existing pyrimidine or related N-heterocycle scaffold requires careful selection of reagents and conditions. Direct electrophilic aromatic substitution on the electron-poor pyrimidine ring can be challenging and often requires harsh conditions. chemrxiv.org

Modern methods offer more control. For instance, hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), can facilitate the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines using potassium halides as the halogen source under mild, aqueous conditions. rsc.org N-halosuccinimides (NBS, NCS, NIS) are common electrophilic halogenating agents used for this purpose, though they sometimes require elevated temperatures or specific solvents. nih.govacs.org

Another advanced strategy involves a temporary modification of the heterocyclic ring. For pyridines, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for highly regioselective halogenation under mild conditions. chemrxiv.orgresearchgate.netchemrxiv.org This concept of temporarily altering the electronic properties of the ring to direct substitution is a powerful tool in modern synthesis. For N-aryl amides, a carbonyl-directed borylation followed by an oxidative halodeboronation provides a novel and efficient route for regioselective ortho-halogenation. nih.gov

The synthesis of a tri-halogenated compound like this compound necessitates the sequential introduction of different halogens. This is often accomplished by leveraging the different reactivities of the positions on the pyrimidine ring or by starting with a poly-halogenated precursor.

Perhalogenated pyrimidines, such as 2,4,6-trichloropyrimidine (B138864) or 5-chloro-2,4,6-trifluoropyrimidine, are versatile scaffolds for sequential nucleophilic aromatic substitution (SNAr) reactions. acs.orgnih.gov The positions on the ring exhibit different reactivities, allowing for the stepwise replacement of halogens with other nucleophiles. Although the target molecule involves Br, Cl, and I, which are typically introduced via electrophilic substitution or Sandmeyer-type reactions, the principle of sequential substitution based on positional reactivity is key.

A practical approach often involves a sequence of distinct halogenation reactions. For example, a synthetic route might start with a chlorination step, followed by bromination, and finally iodination. The synthesis of 6-bromo-4-iodoquinoline (B1287929) demonstrates a similar principle, where a 6-bromo-4-chloroquinoline (B1276899) intermediate is first synthesized and then subjected to a halogen exchange reaction (Finkelstein reaction) with sodium iodide (NaI) to replace the chlorine at the more reactive 4-position with iodine. atlantis-press.comresearchgate.net Similarly, 2-chloro-substituted pyrimidines can be converted to 2-bromo- or 2-iodo-pyrimidines by reaction with hydrogen bromide or hydrogen iodide, respectively. google.com This step-by-step protocol allows for the controlled and regioselective construction of the desired poly-halogenated pattern.

Strategic Incorporation of Methyl Functionality at Position 6

The introduction of the methyl group at the C6 position of the pyrimidine ring can be achieved either during the ring formation (de novo) or by functionalization of a pre-formed pyrimidine ring.

During de novo synthesis, the methyl group can be sourced from one of the acyclic precursors. For example, in the cyclocondensation reaction between an amidine and a 1,3-dicarbonyl compound, using a methyl-substituted precursor like acetylacetone (B45752) would result in a pyrimidine with a methyl group at either the 4 or 6 position, depending on the other substituents. Some multi-component reactions can utilize methyl ketone derivatives as starting materials, which can also strategically place a methyl group on the resulting pyrimidine ring. organic-chemistry.org

Alternatively, a C-H activation/methylation strategy can be employed on a pre-existing pyrimidine scaffold. While challenging, transition metal-catalyzed C-H methylation has emerged as a powerful method. Rhodium-catalyzed reactions, for example, have been used for the C6-selective methylation of pyridones, guided by a directing group. rsc.org Another approach involves the regioselective lithiation of the C6 position, creating a nucleophilic carbon that can then react with an electrophilic methyl source like methyl iodide. This strategy has been successfully applied to synthesize 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov This latter method highlights a powerful way to functionalize a specific C-H bond on the pyrimidine ring late in a synthetic sequence.

Mechanistic Investigations of Reactivity and Regioselectivity

Differential Reactivity of Halogen Atoms on the Pyrimidine (B1678525) Ring

The inherent differences in the electronegativity and bond strength of carbon-halogen bonds lead to a predictable hierarchy of reactivity among the bromine, chlorine, and iodine substituents on the pyrimidine ring.

In the context of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, the lability of the halogen leaving groups generally follows the order I > Br > Cl. This trend is attributed to the weaker carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds. Consequently, the iodine atom at the C5 position is expected to be the most labile, followed by the bromine at C2, and finally the chlorine at C4, assuming similar electronic environments. However, the electronic nature of the pyrimidine ring significantly influences this inherent lability.

Studies on various halogenated pyrimidines have shown that bromopyrimidines are often more reactive than their chloro- and iodo- counterparts in aminolysis reactions. rsc.org This suggests that the specific reaction conditions and the nature of the attacking nucleophile play a crucial role in determining the ultimate reactivity order.

Table 1: General Reactivity Trend of Halogens in Nucleophilic Aromatic Substitution

| Halogen | Position | Relative Lability | Carbon-Halogen Bond Energy (kJ/mol) |

|---|---|---|---|

| Iodine | C5 | High | ~220 |

| Bromine | C2 | Medium | ~280 |

Note: The relative lability can be influenced by the specific reaction conditions and the electronic environment of the pyrimidine ring.

The positions of the halogen atoms on the pyrimidine ring have a profound effect on their reactivity. The C2 and C4 positions are electronically activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen atoms, which can stabilize the anionic intermediate (Meisenheimer complex) formed during SNAr reactions. stackexchange.comyoutube.com Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. stackexchange.com This increased reactivity at C4 is attributed to greater stabilization of the reaction intermediate. stackexchange.com

The C5 position is less activated towards traditional SNAr reactions. However, the presence of an iodine atom at this position makes it a prime site for metal-catalyzed cross-coupling reactions. researchgate.net The electron-donating methyl group at the C6 position can also influence the reactivity of the adjacent C5 and the more distant C2 and C4 positions through steric and electronic effects.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a primary reaction pathway for functionalizing polyhalogenated pyrimidines. The regioselectivity of these reactions is a critical aspect of their synthetic utility.

The selective formation of carbon-nitrogen bonds is a common objective in the derivatization of pyrimidines. In polyhalogenated pyrimidines, the choice of nucleophile and reaction conditions can direct the substitution to a specific halogen-bearing carbon. For instance, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849), the substitution occurs preferentially at the C4 position, displacing the chlorine atom. researchgate.net This highlights the higher reactivity of the C4-Cl bond towards amination compared to the C2-Cl and C5-Br bonds under these conditions. Metal-free methods have also been developed for site-selective C-N bond formation, where the preferred coupling site can be influenced by the nature of the N-heterocyclic ring and the halogen present. rsc.org

The regioselectivity of SNAr reactions on pyrimidines is governed by a combination of factors:

Ring Position: As discussed, the C4 position is generally the most reactive site for SNAr, followed by the C2 position. stackexchange.comnih.gov

Nucleophile: The nature of the nucleophile can influence the site of attack. For example, tertiary amines have been shown to exhibit excellent C2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines. nih.gov

Substituent Effects: The electronic properties of other substituents on the ring play a significant role. Electron-withdrawing groups can enhance the reactivity of the ring towards nucleophilic attack, while electron-donating groups can decrease it. The steric bulk of both the nucleophile and the ring substituents can also direct the substitution to the less hindered position.

Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds with halogenated pyrimidines. wikipedia.orgmdpi.com

The general mechanism for a Suzuki coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (in this case, the halogenated pyrimidine) to form a palladium(II) intermediate. The reactivity of the halogens in this step typically follows the order I > Br > Cl, making the C5-I bond the most likely site for initial oxidative addition.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Given the differential reactivity of the halogens, sequential cross-coupling reactions can be envisioned for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (B6213800). By carefully selecting the catalyst, base, and reaction conditions, it is possible to selectively functionalize each halogenated position. For instance, a Suzuki coupling could first be performed at the C5-I position under mild conditions, followed by a second coupling at the C2-Br bond, and potentially a third at the C4-Cl bond under more forcing conditions.

Table 2: Names of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2,4-dichloro-6-methylpyrimidine |

| Meisenheimer complex |

Palladium-Catalyzed Oxidative Addition and Transmetalation

The key step that determines selectivity in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the halide to a Pd(0) complex. nih.govresearchgate.net The generally accepted order of reactivity for carbon-halogen bonds in this step is C-I > C-Br > C-Cl. nih.gov This trend is based on the bond dissociation energies, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst.

For this compound, this reactivity hierarchy implies that a palladium catalyst will selectively undergo oxidative addition into the C-I bond at the C5 position under standard cross-coupling conditions. Following the oxidative addition, which forms a Pd(II)-pyrimidine intermediate, the transmetalation step occurs where an organometallic reagent (e.g., from a boronic acid in Suzuki coupling) transfers its organic group to the palladium center. The final step, reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. nih.gov

Table 1: Relative Reactivity of C-X Bonds in Oxidative Addition

| Position | Halogen | Bond Type | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|---|

| C5 | Iodine | C-I | Highest | Mild temperature, standard Pd catalysts |

| C2 | Bromine | C-Br | Intermediate | Higher temperature or more active catalysts |

| C4 | Chlorine | C-Cl | Lowest | High temperature, specialized bulky ligands |

Ligand-Controlled Chemoselectivity in Multi-Halogenated Systems

While the intrinsic reactivity order (C-I > C-Br > C-Cl) typically governs selectivity, the choice of ligand on the palladium catalyst can significantly influence and, in some cases, override this preference. The electronic and steric properties of phosphine (B1218219) ligands, for instance, can modulate the reactivity of the palladium center, thereby altering the chemoselectivity of the oxidative addition step.

In multi-halogenated systems, bulky, electron-rich biarylphosphine ligands can promote the activation of stronger bonds, such as C-Cl, which are typically unreactive under standard conditions. nih.govnih.gov While selective activation of the C-Br bond over the more labile C-I bond in this compound would be challenging, specific ligand-catalyst combinations could potentially enhance the reaction rate at the C2-Br position relative to the C5-I position, or enable the subsequent activation of the C2-Br bond under conditions mild enough to leave the C4-Cl bond intact. This ligand-based tuning is a cornerstone of modern cross-coupling chemistry, allowing for programmable, site-selective functionalization.

Kinetic vs. Thermodynamic Control in Sequential Coupling

In sequential cross-coupling reactions involving this compound, the distinction between kinetic and thermodynamic control becomes critical. mdpi.com After the initial, kinetically favored coupling at the most reactive C-I bond, the resulting product, a 5-substituted-2-bromo-4-chloro-6-methylpyrimidine, can undergo a second coupling reaction.

The reaction at the C-Br position is generally favored over the C-Cl position. This second coupling step typically requires more forcing conditions (e.g., higher temperatures, longer reaction times, or a more activated catalyst/ligand system). nih.gov The choice of these conditions determines whether the process is under kinetic or thermodynamic control. mdpi.comrsc.org For instance, a short reaction time at a moderate temperature would likely yield the product of single coupling at the C-I bond (the kinetic product of the first stage), whereas prolonged heating with an excess of a second coupling partner could drive the reaction towards a di-substituted product, first at C-I and then at C-Br. Achieving selective tri-substitution requires overcoming the high activation barrier for the C-Cl bond, often necessitating specialized catalytic systems.

Other Key Reaction Mechanisms

Beyond palladium catalysis, other mechanistic pathways, particularly those involving organometallic intermediates, offer alternative strategies for the regioselective functionalization of this compound.

Lithiation-Substitution Protocols and Regioselectivity

Halogen-metal exchange is a powerful method for generating organometallic intermediates. This reaction typically occurs with organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures. The rate of exchange is highly dependent on the halogen, following the trend I > Br >> Cl. arkat-usa.org

For this compound, treatment with one equivalent of an alkyllithium reagent at low temperatures (e.g., -78 °C) would be expected to result in highly regioselective lithium-iodine exchange at the C5 position. The resulting 5-lithiated pyrimidine is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents at this position. A subsequent halogen-metal exchange at the C2-Br position could be achieved, often requiring slightly higher temperatures or a different lithiating agent, providing a pathway to di-substituted pyrimidines. nih.gov The C-Cl bond generally remains inert to these conditions.

Table 2: Regioselectivity in Halogen-Metal Exchange

| Position | Halogen | Reagent | Conditions | Outcome |

|---|---|---|---|---|

| C5 | Iodine | 1 eq. n-BuLi | THF, -78 °C | Selective Li-I exchange |

| C2 | Bromine | 1 eq. n-BuLi | THF, > -78 °C | Li-Br exchange (after Li-I exchange) |

| C4 | Chlorine | n-BuLi | Standard | Unreactive |

Directed Metalation Strategies for Selective Functionalization

Directed ortho-metalation (DoM) is a strategy where a functional group on an aromatic ring directs a metalating agent (like an organolithium or a hindered magnesium base) to deprotonate an adjacent C-H bond. wikipedia.orgbaranlab.org In pyrimidine chemistry, the ring nitrogen atoms themselves can influence the acidity of adjacent protons, but distinct directing metalation groups (DMGs) provide more reliable control. harvard.edu

In the case of this compound, there are no classical strong DMGs. However, the pyrimidine nitrogens and the existing substituents create a unique electronic environment. While there are no C-H bonds ortho to the halogens, the C-H protons of the C6-methyl group could potentially be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This would generate a nucleophilic carbanion at the methyl group, allowing for functionalization adjacent to the pyrimidine ring. More advanced strategies might involve the use of highly active bases like TMPMgCl·LiCl, which have been shown to metalate even electron-poor heterocycles with high regioselectivity. harvard.edu

Radical Rearrangement Processes for Pyrimidine Functionalization

Free radical reactions offer mechanistic pathways distinct from polar, ionic reactions. wikipedia.org While less common for precise, regioselective functionalization of polyhalogenated pyrimidines compared to cross-coupling or metalation, radical processes can be employed for C-H functionalization or for the introduction of specific alkyl groups. researchgate.net For instance, under Minisci-type conditions, an alkyl radical could potentially add to the electron-deficient pyrimidine ring. However, controlling the regioselectivity of such an addition in the presence of multiple activating/deactivating substituents would be a significant challenge. The positions on the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic attack by radicals. wikipedia.org Photochemical reactions or radical-initiated cyclizations could also be envisioned, but would require specific precursors and have not been extensively documented for this particular substrate.

Rearrangements Affecting Pyrimidine Substituents (e.g., Boekelheide rearrangement)mdpi.com

The generally accepted mechanism for the Boekelheide rearrangement commences with the acylation of the N-oxide oxygen by the anhydride (B1165640). wikipedia.org This is followed by the deprotonation of the α-methyl group by the resulting carboxylate anion, leading to the formation of a key intermediate. wikipedia.org This intermediate then undergoes a [3.3]-sigmatropic rearrangement, which is a concerted pericyclic reaction. wikipedia.orgyoutube.com Subsequent hydrolysis of the resulting acetylated product yields the corresponding hydroxymethylpyrimidine. wikipedia.org

Recent studies on model pyrimidine N-oxides have provided deeper insights into the mechanism, suggesting the potential involvement of radical intermediates. nih.gov Experimental and computational evidence indicates that the acetic anhydride-promoted Boekelheide rearrangement can proceed, at least in part, through a (pyrimidin-4-yl)methyl radical. nih.gov The formation of various side products, particularly in solvents that can readily donate hydrogen atoms, supports this radical pathway. nih.gov High-level quantum chemical calculations have shown that both concerted researchgate.netresearchgate.net-sigmatropic rearrangements and stepwise processes, via either ion pairs or radicals, are energetically feasible. nih.gov

In the context of a hypothetical Boekelheide rearrangement on the N-oxide of this compound, the electronic effects of the halogen substituents would play a crucial role in the reactivity and regioselectivity. The bromine, chlorine, and iodine atoms are all electron-withdrawing groups, which would influence the electron density of the pyrimidine ring and the acidity of the methyl protons. The general order of reactivity for nucleophilic aromatic substitution on halopyrimidines is C4(6) > C2 >> C5. acs.org This suggests that the C4 and C6 positions are the most electrophilic.

A study on a model pyrimidine N-oxide rearranged with acetic anhydride under various conditions yielded the expected 4-acetoxymethyl-substituted pyrimidine as the main product, alongside several side products. researchgate.netresearchgate.net The formation of these side products highlights the complexity of the reaction and the potential for competing reaction pathways.

The table below, adapted from a study on a model pyrimidine N-oxide, illustrates the influence of reaction conditions on the product distribution in a Boekelheide rearrangement. While this data is not for this compound, it provides valuable insight into the potential outcomes of such a rearrangement on a substituted pyrimidine.

Table 1: Product Distribution in the Boekelheide Rearrangement of a Model Pyrimidine N-oxide with Acetic Anhydride researchgate.netresearchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Product 2 (%) | Product 3 (%) | Product 4 (%) | Product 5 (%) |

| 1 | Acetic Anhydride | 140 | 2 | 55 | 10 | 5 | <5 |

| 2 | Dioxane | 100 | 4 | 45 | 15 | 8 | <5 |

| 3 | Toluene | 110 | 3 | 50 | 12 | 7 | <5 |

Product 2 represents the expected rearranged acetoxymethylpyrimidine, while Products 3, 4, and 5 are identified side products.

It is important to note that other rearrangements, such as the Dimroth rearrangement, are also known to occur in pyrimidine systems. wikipedia.orgchinesechemsoc.orgnih.gov The Dimroth rearrangement typically involves the ring opening and re-closure of the pyrimidine ring, leading to the exchange of ring atoms with exocyclic substituents. nih.gov However, the Boekelheide rearrangement specifically pertains to the migration of a substituent from a side chain to the ring, initiated by the N-oxide functionality.

Advanced Functionalization Strategies for 2 Bromo 4 Chloro 5 Iodo 6 Methylpyrimidine

Sequential Cross-Coupling for Diversified Pyrimidine (B1678525) Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The presence of iodo, bromo, and chloro substituents on the pyrimidine ring of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine (B6213800) allows for a programmed, sequential approach to introduce different functionalities.

The differential reactivity of the three halogen atoms is the key to achieving selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. This hierarchy enables orthogonal, stepwise reactions where each halogen can be addressed sequentially by carefully tuning the reaction conditions.

The C-I bond at the C5 position is the most labile and will react preferentially under mild palladium catalysis. Once the iodo group has been substituted, more forcing reaction conditions, such as higher temperatures or more active catalyst systems, can be employed to target the C-Br bond at the C2 position. Finally, the most robust C-Cl bond at the C4 position can be functionalized under even more vigorous conditions. This stepwise approach provides a reliable pathway to synthesize trisubstituted pyrimidines with three distinct, strategically introduced substituents.

The Suzuki-Miyaura coupling, which forms C-C bonds by reacting an organoboron compound with an organohalide, is a widely used transformation in organic synthesis. For this compound, this reaction can be applied sequentially to introduce various aryl, heteroaryl, or alkyl groups.

Initially, a Suzuki-Miyaura reaction would selectively occur at the C5-iodo position. nih.govmdpi.com By using a suitable palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ or Na₂CO₃, an arylboronic acid can be coupled at this site, leaving the bromo and chloro groups intact. mdpi.comnih.gov Following the initial coupling, a second Suzuki-Miyaura reaction can be performed at the C2-bromo position, often requiring a more active catalyst system (e.g., one employing bulky phosphine (B1218219) ligands like XPhos) and higher temperatures. rsc.org Finally, coupling at the C4-chloro position can be achieved, although this is the most challenging and requires highly active catalysts and demanding conditions.

Table 1: Representative Conditions for Sequential Suzuki-Miyaura Coupling

| Position | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| C5 | Iodo | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Good to Excellent |

| C2 | Bromo | Arylboronic Acid | XPhosPdG2/XPhos | K₃PO₄ | Toluene | Good |

This table presents generalized conditions based on reactions with similar polyhalogenated heterocycles. Actual conditions may require optimization.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation for synthesizing compounds with applications in pharmaceuticals and materials. This palladium-catalyzed reaction can also be applied sequentially to this compound, following the same reactivity pattern (I > Br > Cl). nih.gov

Selective amination at the C5-iodo position can be accomplished under relatively mild conditions. Subsequently, the C2-bromo position can be functionalized with a different amine. researchgate.net The final amination at the C4-chloro position is the most difficult and necessitates the use of highly active palladium-ligand systems and strong bases like sodium tert-butoxide. researchgate.netresearchgate.net This sequential strategy enables the synthesis of pyrimidines bearing up to three different amino substituents.

Table 2: Sequential Buchwald-Hartwig Amination Conditions

| Position | Halogen | Amine | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| C5 | Iodo | Primary/Secondary | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene |

| C2 | Bromo | Primary/Secondary | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane |

This table illustrates typical conditions for selective amination on related halo-heterocycles. Specific substrate combinations may require fine-tuning.

The Negishi cross-coupling reaction, which involves the coupling of an organohalide with an organozinc reagent, is particularly useful for forming C(sp²)-C(sp³) bonds. nih.gov This method can be used to introduce alkyl groups onto the pyrimidine ring. The organozinc intermediates are typically prepared from the corresponding alkyl halides.

The high reactivity of the C5-iodo bond allows for a selective Negishi coupling with an alkylzinc reagent, leaving the other two halogens untouched. nih.gov This would be followed by coupling at the C2-bromo position under slightly more forcing conditions. The Negishi reaction is a valuable tool for adding structural diversity that complements the aryl groups often introduced via Suzuki-Miyaura coupling.

Metal-Free Site-Selective Reactions

While palladium-catalyzed reactions are dominant, there is growing interest in developing metal-free alternatives for C-H functionalization and nucleophilic aromatic substitution (SₙAr). nih.gov For polyhalogenated pyrimidines, SₙAr reactions can offer a pathway to introduce nucleophiles. The electron-deficient nature of the pyrimidine ring, exacerbated by the electron-withdrawing halogen atoms, makes it susceptible to nucleophilic attack.

The selectivity in SₙAr reactions on this substrate would be governed by the electronic properties of the different positions. The C4 and C2 positions are generally more electron-deficient and thus more activated towards nucleophilic attack than the C5 position. In some cases, a regioselective displacement of the chlorine at C4 can be achieved with strong nucleophiles like ammonia (B1221849) or amines, particularly if the reaction conditions are carefully controlled to avoid metal catalysis. researchgate.net Such metal-free methods provide a complementary and more sustainable approach to functionalization. nih.govresearchgate.net

Diversification of the Methyl Group at Position 6

Beyond the functionalization of the halogenated positions, the methyl group at C6 offers another handle for chemical modification. The protons of a methyl group on an electron-deficient pyrimidine ring are acidic and can be removed by a strong base, such as sodium amide or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. guidechem.com

This carbanion can then react with a variety of electrophiles, allowing for the elongation or diversification of the side chain at the C6 position. For instance, reaction with aldehydes or ketones would lead to the formation of secondary or tertiary alcohols, respectively. Alkylation with alkyl halides would introduce longer carbon chains. This strategy significantly expands the range of accessible derivatives from the this compound scaffold.

Potential for Benzylic-Type Reactivity (e.g., oxidation, halogenation)

The methyl group at the C6 position of the this compound ring is analogous to a benzylic position, given its attachment to an aromatic system. This structural feature suggests the potential for a variety of functionalization reactions characteristic of benzylic C-H bonds, including oxidation and halogenation. The pyrimidine ring, being a π-deficient heterocycle, is electronically withdrawing, which can influence the reactivity of the attached methyl group.

Oxidation:

The benzylic-type methyl group can potentially be oxidized to afford various functional groups, such as an aldehyde, a carboxylic acid, or a hydroxymethyl group. The electron-withdrawing nature of the tri-halogenated pyrimidine ring is expected to have a significant impact on the ease and outcome of such oxidation reactions. While specific studies on this compound are not extensively documented, research on related methyl-substituted pyrimidines provides valuable insights. For instance, the oxidation of the 6-methyl group in 6-methyl-2,4-dioxopyrimidine (6-methyluracil) has been demonstrated, suggesting that the pyrimidine ring can support such transformations.

A range of oxidizing agents could be employed for the selective oxidation of the 6-methyl group. The choice of reagent and reaction conditions would be crucial in controlling the extent of oxidation.

Potential Reagents for Benzylic Oxidation:

| Oxidizing Agent | Potential Product(s) |

| Selenium Dioxide (SeO₂) | Aldehyde |

| Potassium Permanganate (KMnO₄) | Carboxylic acid (under harsh conditions) |

| Chromium Trioxide (CrO₃) | Carboxylic acid |

| N-Bromosuccinimide (NBS) in aqueous media | Aldehyde/Carboxylic acid |

Halogenation:

Benzylic halogenation, typically proceeding via a free-radical mechanism, is another plausible functionalization pathway for the 6-methyl group. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator like benzoyl peroxide or AIBN, are commonly used for such transformations. The introduction of a halogen atom at the methyl group would furnish a highly versatile synthetic handle for subsequent nucleophilic substitution or cross-coupling reactions, further expanding the molecular diversity accessible from the parent compound.

The electron-deficient character of the pyrimidine ring could potentially influence the stability of the benzylic radical intermediate, thereby affecting the reaction kinetics and selectivity.

Potential Reagents for Benzylic Halogenation:

| Halogenating Agent | Potential Product(s) |

| N-Bromosuccinimide (NBS) | 6-(Bromomethyl)-2-bromo-4-chloro-5-iodopyrimidine |

| N-Chlorosuccinimide (NCS) | 6-(Chloromethyl)-2-bromo-4-chloro-5-iodopyrimidine |

| Sulfuryl Chloride (SO₂Cl₂) | 6-(Chloromethyl)-2-bromo-4-chloro-5-iodopyrimidine |

Stereo- and Regioselective Control in Derivatization

The presence of four different substituents on the pyrimidine ring of this compound offers a rich landscape for investigating and exploiting stereo- and regioselective reactions. The inherent electronic differences between the C2, C4, and C5 positions, as well as the distinct reactivities of the bromo, chloro, and iodo substituents, are key to achieving selective transformations.

The general reactivity of halogenated pyrimidines in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is well-established. The C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position, while the C5 position is the least reactive. This hierarchy is attributed to the electronic influence of the ring nitrogen atoms.

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. This differential reactivity provides a powerful tool for the sequential and regioselective introduction of various substituents. For instance, a Suzuki or Sonogashira coupling could be selectively performed at the C5-iodo position under conditions that leave the C2-bromo and C4-chloro bonds intact. Subsequent modification of the C2-bromo and then the C4-chloro positions could be achieved by employing more forcing reaction conditions or different catalytic systems.

Predicted Regioselectivity in Derivatization Reactions:

| Reaction Type | Most Reactive Site | Second Most Reactive Site | Least Reactive Site |

| Nucleophilic Aromatic Substitution | C4 (Chloro) | C2 (Bromo) | C5 (Iodo) |

| Palladium-Catalyzed Cross-Coupling | C5 (Iodo) | C2 (Bromo) | C4 (Chloro) |

It is important to note that while these are the generally expected trends, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the regiochemical outcome. Furthermore, the steric hindrance imposed by the adjacent 6-methyl group and the C5-iodo substituent may also play a role in directing the approach of incoming reagents.

While the core pyrimidine ring is planar and achiral, the introduction of chiral substituents or the creation of new stereocenters through derivatization could open avenues for stereoselective synthesis. For example, the functionalization of the 6-methyl group to an aldehyde could be followed by a stereoselective addition of a chiral nucleophile to generate a chiral alcohol.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis of Halogenated Pyrimidines

The electronic structure of a molecule dictates its physical and chemical properties. For polysubstituted pyrimidines, computational analysis reveals the complex interplay between the aromatic ring and its various substituents.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. acs.orgnih.gov For halogenated pyrimidines, DFT calculations are employed to determine the electron density distribution, which is fundamental to understanding the molecule's reactivity. The presence of three different halogen atoms (bromine, chlorine, iodine) and a methyl group on the pyrimidine (B1678525) ring creates a highly polarized electronic environment.

DFT studies on similar halogenated aromatic systems show that the electronegative halogen and nitrogen atoms withdraw electron density from the carbon atoms of the ring. mdpi.com This inductive effect generally makes the pyrimidine ring electron-deficient and susceptible to nucleophilic attack. Conversely, the methyl group at the C6 position is electron-donating, which can slightly counteract the electron-withdrawing effects of the halogens and ring nitrogens. The combination of experimental results and theoretical analysis provides a detailed description of the effects of halogen atoms on the electronic properties of the pyrimidine ring. nih.gov DFT calculations can quantify these effects, providing values for molecular properties that correlate with reactivity. mdpi.com

Table 1: Key Molecular Properties Calculated by DFT and Their Implications

| Calculated Property | Description | Implication for 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (B6213800) |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Provides a measure of the molecule's thermodynamic stability. |

| Electron Density Distribution | A map showing the probability of finding an electron at any given point around the molecule. | Reveals electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the non-uniform distribution of charge. | Indicates how the molecule will interact with polar solvents and other polar molecules. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface, showing regions of positive and negative potential. mdpi.com | Visually identifies nucleophilic (negative potential, near N atoms) and electrophilic (positive potential) sites. mdpi.com |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical for predicting the pathways of chemical reactions. sapub.org

For this compound, the LUMO is of particular importance. As the molecule is electron-deficient, it will primarily react as an electrophile. Nucleophiles will donate electrons to the molecule's lowest energy empty orbital, the LUMO. The location of the LUMO on the pyrimidine ring indicates the most probable sites for nucleophilic attack. Computational studies on related systems show that the LUMO is typically distributed over the pyrimidine ring, with significant contributions from the carbon atoms bonded to the halogens. jchemrev.comphyschemres.org The energy of the LUMO is also a key indicator of electrophilicity; a lower LUMO energy corresponds to a stronger electrophile. Analysis of the next lowest unoccupied molecular orbital, the LUMO+1, can also provide insight into alternative reaction pathways or excited-state reactivity.

Table 2: Role of Frontier Molecular Orbitals in Predicting Reactivity

| Orbital | Description | Predicted Role in Reactions |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital containing electrons. Associated with the ability to donate electrons (nucleophilicity/basicity). youtube.com | Determines the sites of protonation (N atoms) and interactions with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital without electrons. Associated with the ability to accept electrons (electrophilicity). youtube.com | Predicts the most susceptible sites for nucleophilic aromatic substitution. The largest lobes of the LUMO are expected on the C4 and C2 carbons due to the electronegativity of Cl, Br, and the adjacent N atoms. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. ijcce.ac.ir |

The distribution of partial atomic charges across a molecule is a direct result of the different electronegativities of its constituent atoms. Computational methods can calculate these charges, providing a quantitative picture of the molecular polarity. In this compound, the nitrogen atoms are the most electronegative, followed by chlorine, bromine, and iodine. This leads to a significant polarization of all the bonds within the molecule.

The carbon atoms attached to the halogens (C2, C4, C5) will bear partial positive charges, making them electrophilic centers. The magnitude of this positive charge is influenced by the electronegativity of the attached halogen (Cl > Br > I). The pyrimidine nitrogen atoms (N1 and N3) will have partial negative charges, making them the most basic and nucleophilic sites in the molecule. mdpi.com This charge distribution is crucial for predicting how the molecule will interact with other reagents and its orientation within an enzyme's active site.

Prediction of Regioselectivity through Computational Modeling

For a molecule with multiple reactive sites, predicting which site will react preferentially (regioselectivity) is a major challenge in synthetic chemistry. Computational modeling provides powerful tools to predict the outcome of such reactions. nih.govoptibrium.com

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), the first and often rate-determining step is the oxidative addition of the catalyst (e.g., a Palladium(0) complex) into a carbon-halogen bond. The selectivity of this step is largely determined by the relative strengths of the C-X bonds. nih.gov Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, and lower BDEs correlate with higher reactivity in oxidative addition.

For carbon-halogen bonds, the BDEs follow a clear trend: C-Cl > C-Br > C-I. nih.gov This means the C-I bond is the weakest, followed by C-Br, and then C-Cl. Computational studies using methods like B3LYP and G3B3 have quantified these differences for a range of halo-heterocycles. nih.gov For this compound, this trend allows for a confident prediction of regioselectivity in cross-coupling reactions. The C5-I bond, being the weakest, is expected to react first, followed by the C2-Br bond, and finally the C4-Cl bond. This selective activation is crucial for the sequential functionalization of the pyrimidine core.

Table 3: Typical Calculated C-X Bond Dissociation Energies (BDEs) for Aromatic Systems

| Bond | Typical BDE (kcal/mol) | Predicted Reactivity in Oxidative Addition |

|---|---|---|

| Aryl-I | ~65 | Highest |

| Aryl-Br | ~81 | Intermediate |

| Aryl-Cl | ~96 | Lowest |

Note: Values are approximate and can vary based on the specific molecular structure and computational method. nih.gov

The two nitrogen atoms in the pyrimidine ring are basic and can be protonated or coordinate to metal ions. The basicity of these nitrogens is quantified by the pK_a of their conjugate acids. Substituents on the ring significantly influence this basicity. Electron-withdrawing groups, such as halogens, decrease the electron density on the nitrogen atoms, thereby lowering their basicity (decreasing the pK_a). nih.gov

Computational methods, often combining DFT calculations with a solvent model, can provide excellent estimates of pK_a values. nih.govresearchgate.net For this compound, calculations would predict the relative basicity of N1 and N3. The proximity of the halogens at positions 2, 4, and 5 would be expected to significantly reduce the basicity of both nitrogens compared to unsubstituted pyrimidine. The precise pK_a values would depend on the balance between the inductive effects of the three halogens and the electron-donating methyl group. This information is vital for planning reactions that involve the nitrogen atoms, such as directed ortho-metalation, where a directing group coordinates to a metal-base complex to deprotonate an adjacent position. Understanding the N-basicity helps predict which nitrogen will coordinate and thus guides the regioselectivity of the metalation.

Spectroscopic Studies on Electronic Transitions (Theoretical Approaches)

Theoretical approaches are instrumental in elucidating the complex electronic transitions that occur in molecules upon interaction with electromagnetic radiation. For this compound, computational methods can predict and help assign spectral features observed in various spectroscopic techniques.

For substituted pyrimidines, the VUV spectrum is characterized by a series of absorption bands corresponding to excitations from occupied molecular orbitals to unoccupied or virtual orbitals. The substitution of hydrogen atoms with bromine, chlorine, iodine, and a methyl group in the pyrimidine ring is expected to significantly influence the energies and intensities of these transitions. The presence of heavy atoms like bromine and iodine would likely introduce new transitions and shift existing ones due to their lone pairs and the potential for spin-orbit coupling. TDDFT calculations would be essential to assign the observed spectral features to specific electronic excitations, such as π → π* and n → π* transitions, and to understand the contribution of the various substituents to the excited states. mdpi.com

Table 1: Predicted Electronic Transitions for Halogenated Pyrimidines based on TDDFT Calculations

| Transition Type | Typical Excitation Energy (eV) | Description |

| n → π | 3.5 - 5.0 | Excitation of a non-bonding electron (from nitrogen) to an anti-bonding π orbital. |

| π → π | 5.0 - 7.0 | Excitation of an electron from a bonding π orbital to an anti-bonding π orbital. |

| Rydberg transitions | > 7.0 | Excitation of an electron to a high-energy, diffuse orbital. |

Note: The values in this table are illustrative and based on general findings for related pyrimidine derivatives. Specific values for this compound would require dedicated computational studies.

X-ray Photoemission Spectroscopy (XPS) is a powerful technique for probing the core-level electron binding energies of atoms in a molecule, providing information about the chemical environment of each element. nih.govacs.org Density Functional Theory (DFT) calculations are employed to predict and interpret these binding energies. nih.govacs.org

For this compound, XPS would reveal distinct peaks for the core electrons of carbon (C 1s), nitrogen (N 1s), bromine (Br 3d), chlorine (Cl 2p), and iodine (I 3d). The precise binding energies of these core electrons are sensitive to the local electronic structure, which is influenced by the inductive and resonance effects of the substituents. nih.govacs.org

DFT calculations can accurately predict the chemical shifts in the core-level binding energies. For instance, the C 1s binding energies would vary for each carbon atom in the pyrimidine ring depending on its bonding to nitrogen and the halogen atoms. The carbon atom bonded to the electronegative chlorine and bromine atoms would be expected to have a higher binding energy compared to the carbon atom bonded to the methyl group. Similarly, the N 1s binding energies would be influenced by the positions of the halogen substituents. aip.orgnih.gov

Table 2: Expected Core-Level Binding Energy Ranges for Atoms in this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Influencing Factors |

| Carbon | C 1s | 284 - 288 | Bonding to N, Br, Cl, I, and CH₃ |

| Nitrogen | N 1s | 398 - 402 | Position in the pyrimidine ring relative to substituents |

| Bromine | Br 3d | 68 - 72 | Chemical environment on the pyrimidine ring |

| Chlorine | Cl 2p | 198 - 202 | Chemical environment on the pyrimidine ring |

| Iodine | I 3d | 618 - 622 | Chemical environment on the pyrimidine ring |

Note: These are typical binding energy ranges and the actual values for this compound would need to be determined experimentally and confirmed with specific DFT calculations.

Theoretical models, such as the Binary-Encounter-Bethe (BEB) model, are used to calculate the total cross-sections for electron-impact ionization of molecules. nih.gov These calculations are important for understanding the behavior of molecules in environments with high-energy electrons, such as in mass spectrometry and plasma physics. mdpi.com

For this compound, the electron-impact ionization cross-section is expected to be significantly larger than that of the parent pyrimidine molecule. mdpi.com This is due to the larger size and greater number of electrons in the halogenated and methylated derivative. The presence of multiple halogen atoms provides additional sites for ionization.

Calculations for simpler halogenated pyrimidines, such as chloropyrimidines and bromopyrimidines, have shown that the maximum ionization cross-section typically occurs at an incident electron energy of around 80 eV. mdpi.com The cross-section values are also influenced by the specific halogen and its position on the ring, although isomers often exhibit similar cross-sections at higher electron energies. mdpi.com For this compound, the BEB model, in conjunction with quantum chemical methods to determine orbital binding and kinetic energies, would be necessary to predict the ionization cross-section as a function of electron energy. nih.gov

Understanding Inductive and Resonance Effects of Halogen Substitution on Pyrimidine Ring

The substitution of hydrogen atoms with halogens (bromine, chlorine, iodine) on the pyrimidine ring introduces significant electronic perturbations that can be understood in terms of inductive and resonance effects. libretexts.orglibretexts.org

The inductive effect (-I) of the halogens arises from their high electronegativity relative to carbon. chemistrysteps.com This causes a withdrawal of electron density from the sigma (σ) bonds of the pyrimidine ring, leading to a general deactivation of the ring towards electrophilic attack. libretexts.orglibretexts.org The strength of the inductive effect generally follows the order of electronegativity: F > Cl > Br > I.

Table 3: Summary of Electronic Effects of Substituents on the Pyrimidine Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating (net electron-withdrawing) |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating (net electron-withdrawing) |

| -I | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating (net electron-withdrawing) |

| -CH₃ | Electron-donating (+I) | None | Activating (net electron-donating) |

Role in Complex Molecule Synthesis and Chemical Diversification Research

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (B6213800) as a Versatile Synthetic Building Block

The synthetic utility of this compound stems from the distinct chemical reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. wuxibiology.com Furthermore, for polyhalogenated pyrimidines, the general order of reactivity toward nucleophilic substitution and cross-coupling is influenced by the electronic environment of each position, often favoring C4/C6 over C2, and C5 being the least reactive toward nucleophilic aromatic substitution but reactive in cross-coupling if activated by a suitable halogen like iodine. nih.gov

This hierarchy of reactivity allows for controlled, stepwise functionalization of the pyrimidine (B1678525) ring. A chemist can selectively replace the iodine atom under mild conditions, followed by the bromine atom under more forcing conditions, and finally the chlorine atom, enabling the introduction of three different substituents at specific positions.

Table 1: Predicted Reactivity of Halogenated Positions in this compound

| Position | Halogen | Typical Reaction Type | Relative Reactivity |

| C5 | Iodine | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) | Highest |

| C2 | Bromine | Palladium-catalyzed cross-coupling, Nucleophilic aromatic substitution | Intermediate |

| C4 | Chlorine | Palladium-catalyzed cross-coupling, Nucleophilic aromatic substitution | Lowest |

Precursor for Advanced Pyrimidine Scaffolds

The differential reactivity of the halogens makes this compound an ideal precursor for creating highly substituted, advanced pyrimidine scaffolds. Through sequential, site-selective cross-coupling reactions, a diverse array of substituents can be introduced onto the pyrimidine core. researchgate.net For instance, a Sonogashira coupling could be performed selectively at the C5-iodo position, followed by a Suzuki coupling at the C2-bromo position, and finally a Buchwald-Hartwig amination at the C4-chloro position. This stepwise approach provides access to complex pyrimidine derivatives that would be challenging to synthesize through other methods. researchgate.net Such strategies are crucial in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. nsf.govresearchgate.net

Application in the Construction of Fused Heterocyclic Systems

Polyhalogenated pyrimidines are valuable starting materials for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. nih.govnih.gov The substituents on this compound can be strategically chosen to facilitate intramolecular cyclization reactions.

For example, a nucleophile could be introduced at the C4 position, and an appropriate coupling partner at the C5 position. These two new groups could then undergo a ring-closing reaction to form a new ring fused to the pyrimidine core. This strategy is commonly used to construct therapeutically relevant scaffolds such as thieno[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and pyrimido[4,5-b] wuxibiology.comresearchgate.netbenzodiazepines. researchgate.netnih.govachemblock.com The presence of multiple reactive sites on the starting pyrimidine allows for various cyclization strategies, leading to a wide range of novel fused systems. nih.gov

Strategies for Pyrimidine Core Diversification

Beyond simple substitution, modern synthetic strategies aim to fundamentally alter the heterocyclic core itself to access novel chemical space. Halogenated pyrimidines can serve as entry points for such diversification strategies.

Deconstruction-Reconstruction Approaches for Accessing Novel Heterocycles

A powerful strategy for chemical diversification is the deconstruction-reconstruction approach. researchgate.netnih.gov This method involves chemically breaking open the pyrimidine ring and then reclosing it in a different way to form a new heterocyclic system.

Recent research has shown that pyrimidines can be transformed into their corresponding N-arylpyrimidinium salts, which then undergo cleavage to form a three-carbon iminoenamine building block. nsf.govresearchgate.netnih.gov This reactive intermediate can then be used in various heterocycle-forming reactions, allowing access to a wide range of other heterocycles like pyrazoles or even reconstructed, differently substituted pyrimidines. researchgate.netnih.gov A molecule like this compound, after initial substitution, could be subjected to this deconstruction-reconstruction sequence, enabling a profound diversification of the original scaffold that would be difficult to achieve through traditional methods. nsf.govresearchgate.net This tactic is particularly useful in the later stages of drug discovery for optimizing lead compounds. researchgate.net

Solid-Phase Synthesis Applications Utilizing Halogenated Pyrimidine Scaffolds

Solid-phase synthesis is a cornerstone of modern combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. nih.gov Halogenated pyrimidines are excellent scaffolds for such applications. researchgate.netmdpi.com

In a typical solid-phase approach, the this compound scaffold could be attached to a solid support (resin) via one of its reactive halogen sites, most likely the C4-chloro position, through a suitable linker. The remaining two halogens (C5-iodo and C2-bromo) would then be exposed for subsequent chemical modifications in a sequential manner. nih.gov By treating the resin-bound pyrimidine with various reagents in a stepwise fashion, a large library of diverse pyrimidine derivatives can be constructed. After the desired sequence of reactions is complete, the final products are cleaved from the solid support, purified, and screened for biological activity. This approach has been successfully used to synthesize libraries of substituted pyrimidino[5,4-d]pyrimidines and other complex heterocyclic systems. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives in Polyhalogenated Pyrimidine Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The regioselective synthesis of polyhalogenated pyrimidines presents a significant challenge due to the differential reactivity of various carbon-halogen bonds. The development of novel catalytic systems is paramount to achieving high selectivity and yield. nih.gov Transition-metal catalysis, in particular, has emerged as a powerful tool for the functionalization of pyrimidine (B1678525) rings. nih.gov Catalysts based on palladium, copper, and iridium have shown considerable promise in mediating cross-coupling reactions, C-H functionalization, and other transformations with high degrees of control. mdpi.comacs.org

For a molecule such as 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine (B6213800) , the selective functionalization of one halogen over the others is a formidable synthetic hurdle. Future research will likely focus on the design of ligand-supported catalysts that can discriminate between the bromo, chloro, and iodo substituents based on their unique electronic and steric environments. For instance, a catalyst with a sterically demanding ligand might preferentially react with the less hindered halogen, while a catalyst sensitive to bond dissociation energies might favor the more reactive C-I bond.

Recent advancements include the use of iridium-pincer complexes for the regioselective synthesis of highly substituted pyrimidines from simple alcohols and amidines. acs.org Such multicomponent reactions offer a sustainable and efficient route to complex pyrimidine structures. acs.org The application of similar catalytic systems could, in theory, be adapted for the construction of the This compound core with precise control over the placement of each substituent.

| Catalyst Type | Application in Pyrimidine Synthesis | Potential for Selectivity in Polyhalogenated Systems |

| Palladium-based catalysts | Suzuki, Stille, and Sonogashira cross-coupling reactions for C-C bond formation. | High potential for selective coupling at the most reactive C-X bond (typically C-I > C-Br > C-Cl). |

| Copper-based catalysts | Ullmann-type couplings for C-N and C-O bond formation. | Can offer complementary selectivity to palladium catalysts, sometimes favoring different coupling sites. |

| Iridium-pincer complexes | Multicomponent synthesis of pyrimidines from alcohols and amidines. | Potential for building the pyrimidine core with pre-defined substitution patterns, offering inherent regioselectivity. |

| Zirconium-mediated synthesis | Cyclization reactions of alkynes and nitriles to form polysubstituted pyrimidines. | Offers an alternative route to highly substituted pyrimidines, where selectivity can be controlled by substrate design. |

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. springerprofessional.de These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. rsc.org The synthesis of heterocyclic compounds, including pyrimidines, is particularly well-suited to flow chemistry, as it allows for precise control over reaction parameters, leading to higher yields and purities. durham.ac.uk

The synthesis of a complex molecule like This compound in a batch process could be fraught with challenges, including side reactions and purification difficulties. A continuous flow process could mitigate these issues by enabling rapid optimization of reaction conditions, such as temperature, pressure, and residence time, for each synthetic step. acs.org This level of control would be crucial for achieving the selective introduction of the three different halogen atoms onto the pyrimidine ring.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Heat Transfer | Often inefficient and non-uniform, leading to localized hot spots and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio of microreactors, allowing for precise temperature control. |

| Mass Transfer | Can be limited by stirring efficiency, leading to concentration gradients and reduced reaction rates. | Excellent mixing is achieved through static mixers or diffusion in narrow channels, leading to faster and more uniform reactions. |

| Safety | Handling of large quantities of hazardous reagents and intermediates poses significant risks. | Small reactor volumes minimize the amount of hazardous material at any given time, inherently improving safety. |

| Scalability | Scaling up can be challenging and may require re-optimization of reaction conditions. | Readily scalable by running the process for longer or by using multiple reactors in parallel ("numbering-up"). |

| Process Control | Manual control of reaction parameters can lead to variability between batches. | Automated control of flow rates, temperature, and pressure ensures high reproducibility and consistency. |

Advanced Computational Tools for Predicting and Designing Pyrimidine Reactions

Computational chemistry has become an indispensable tool in modern synthetic chemistry, providing deep insights into reaction mechanisms, predicting reactivity, and guiding the design of novel synthetic routes. researchgate.net Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and properties of molecules, including pyrimidine derivatives. wjarr.comdergipark.org.tr

For a molecule as complex as This compound , computational tools could be employed to predict the relative reactivity of the different C-X bonds towards various reagents. By calculating parameters such as bond dissociation energies, electrostatic potentials, and frontier molecular orbital energies, chemists can anticipate which halogen is most likely to participate in a given reaction. wjarr.comnih.gov This predictive power can save significant time and resources in the laboratory by avoiding trial-and-error experimentation.

Moreover, computational modeling can be used to design catalysts with enhanced selectivity for a specific transformation. By simulating the interaction of a catalyst with the polyhalogenated pyrimidine substrate, researchers can identify the key factors that govern selectivity and rationally design new catalysts with improved performance. rsc.org The synergy between computational prediction and experimental validation is a key driver of innovation in synthetic chemistry and will be crucial for unlocking the full potential of polyhalogenated pyrimidines.

| Computational Tool/Method | Application in Pyrimidine Chemistry | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and transition state structures. | Predicts the relative reactivity of the C-Br, C-Cl, and C-I bonds; helps in understanding the electronic effects of the substituents. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules and their interactions with solvents and other molecules. | Can provide insights into the conformational preferences of the molecule and its interactions with catalysts in solution. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity or chemical reactivity. | Could be used to predict the reactivity of a series of polyhalogenated pyrimidines based on their structural features. |

| Reaction Mechanism Prediction Software | Automatically explores potential reaction pathways to identify the most likely mechanism. | Can help in designing synthetic routes by identifying plausible intermediates and transition states for the formation of the target molecule. |

Exploration of Unusual Reactivity Patterns in Highly Substituted Systems

Highly substituted aromatic and heteroaromatic systems often exhibit unusual reactivity patterns that are not observed in their less substituted counterparts. These effects can arise from a combination of steric hindrance and complex electronic interactions between the various substituents. csu.edu.au In the case of This compound , the interplay between the electron-withdrawing halogen atoms and the electron-donating methyl group, coupled with the inherent electronic nature of the pyrimidine ring, is likely to give rise to unique and potentially exploitable reactivity.

For instance, the steric crowding around the pyrimidine ring could influence the preferred sites of nucleophilic or electrophilic attack. nih.gov The presence of multiple halogens also opens up the possibility of sequential and site-selective cross-coupling reactions, allowing for the introduction of diverse functional groups in a controlled manner. nih.gov Furthermore, the unique substitution pattern could lead to unexpected rearrangements or cyclization reactions under certain conditions.

Future research in this area will involve a systematic investigation of the reactivity of highly substituted pyrimidines like This compound towards a wide range of reagents and reaction conditions. This exploration will not only expand our fundamental understanding of pyrimidine chemistry but also potentially lead to the discovery of novel transformations and the synthesis of new classes of compounds with interesting biological or material properties.

| Substituent | Electronic Effect on Pyrimidine Ring | Steric Effect |

| -Br (Bromo) | Inductively electron-withdrawing; weakly deactivating. | Moderate steric hindrance. |

| -Cl (Chloro) | Inductively electron-withdrawing; weakly deactivating. | Smaller steric hindrance than bromo. |

| -I (Iodo) | Inductively electron-withdrawing; weakly deactivating. C-I bond is the weakest C-X bond. | Larger steric hindrance than bromo and chloro. |

| -CH3 (Methyl) | Inductively and hyperconjugatively electron-donating; weakly activating. | Moderate steric hindrance. |

Q & A

Q. What synthetic routes are recommended for preparing 2-bromo-4-chloro-5-iodo-6-methylpyrimidine, and how can reaction conditions be optimized?

Answer: A multi-step halogenation strategy is typically employed. For example, nitropyrimidine precursors can be reduced using stannous chloride in hydrochloric acid (e.g., as demonstrated for 5-bromo-2-chloro-4-nitropyrimidine reduction to 5-bromo-2-chloropyrimidin-4-amine ). Key considerations:

- Halogen order: Sequential bromination, chlorination, and iodination must account for steric and electronic effects. For instance, bulky substituents (e.g., methyl groups) may hinder later halogenation steps.

- Temperature control: Low temperatures (e.g., 273 K) during reduction prevent side reactions .

- Purification: Recrystallization from acetonitrile or ethyl acetate is effective for isolating intermediates with >90% yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Combine spectroscopic and crystallographic methods:

- NMR: Use and NMR to confirm substituent positions and detect impurities. For example, methyl protons in similar pyrimidines resonate at δ 2.4–2.6 ppm .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in 5-bromo-2-chloropyrimidin-4-amine form 2D supramolecular networks ).

- Elemental analysis: Verify halogen stoichiometry (Br, Cl, I) via combustion analysis or ICP-MS.

Q. What safety protocols are critical when handling halogenated pyrimidines like this compound?

Answer:

- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., HCl or HBr gases during halogenation).

- Waste disposal: Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of halogenation in polyhalogenated pyrimidines?

Answer:

- Steric effects: Methyl groups at the 6-position (as in 6-methylpyrimidines) direct electrophilic halogenation to less hindered positions (e.g., 4- or 5-positions) .

- Electronic effects: Electron-withdrawing halogens (e.g., Cl) deactivate the ring, making subsequent halogenation at meta/para positions more challenging. Iodination often requires catalytic activation (e.g., CuI) .

- Case study: In 2,4-dichloro-5-iodopyrimidine (CAS 36082-50-5), iodine occupies the 5-position due to favorable resonance stabilization .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for halogenated pyrimidines?

Answer:

- Hydrogen bonding networks: X-ray structures (e.g., Acta Cryst. reports) reveal intermolecular interactions that explain NMR splitting patterns. For example, N–H···N bonds in 5-bromo-2-chloropyrimidin-4-amine cause distinct NMR shifts for amine protons .

- Planarity deviations: RMS deviations <0.1 Å in pyrimidine rings confirm minimal distortion, aiding in computational modeling (e.g., DFT studies in ).

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict sites for Suzuki or Buchwald-Hartwig couplings. Compare with studies on 2-amino-4-methoxy-6-methylpyrimidine, where methyl groups alter electron density at adjacent positions .

- NBO analysis: Identify charge distribution to prioritize reactive halogens (e.g., iodine in 5-position may undergo selective substitution due to lower bond dissociation energy).

Q. How can researchers address inconsistencies in reported melting points or solubility data for halogenated pyrimidines?

Answer:

- Recrystallization solvent effects: Melting points vary with solvent polarity. For example, acetonitrile yields higher-purity crystals with sharper melting points (e.g., 460–461 K for 5-bromo-2-chloropyrimidin-4-amine ).

- Hygroscopicity testing: Halogenated compounds may absorb moisture, altering solubility. Use Karl Fischer titration to quantify water content.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products